Benzo[c][1,2,5]thiadiazol-4-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,1,3-benzothiadiazol-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEXAOROCQLCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383581 | |
| Record name | benzo[c][1,2,5]thiadiazol-4-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82382-52-3 | |
| Record name | benzo[c][1,2,5]thiadiazol-4-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[c][1,2,5]thiadiazol-4-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Theoretical and Computational Investigations of Benzo C 1 2 3 Thiadiazol 4 Ylmethanamine and Its Analogs
Density Functional Theory (DFT) Studies on Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules like Benzo[c] researchgate.netmdpi.comresearchgate.netthiadiazole and its analogs. By applying functionals such as B3LYP, CAM-B3LYP, M06, PBE0, and ωB97XD, researchers can accurately model various molecular properties. chemrxiv.orgiastate.edu These calculations are instrumental in understanding the relationship between molecular structure and electronic behavior, guiding the synthesis of new functional materials. researchgate.net
DFT and its time-dependent extension (TD-DFT) are widely used to predict the optical and electrochemical properties of benzothiadiazole derivatives. researchgate.neteie.gr These methods can forecast UV-Vis absorption spectra, including the maximum absorption wavelength (λmax), and redox potentials, which are critical for applications in organic electronics. researchgate.netacs.org
Theoretical calculations show that the absorption spectra of these compounds typically feature two main peaks. researchgate.net One peak, at shorter wavelengths (around 311–370 nm), is attributed to n-π* and π-π* transitions, while a second, longer-wavelength peak (452–526 nm) arises from an intramolecular charge-transfer (ICT) from a donor part of the molecule to the electron-accepting benzothiadiazole core. researchgate.net The accuracy of these predictions depends on the chosen functional; studies have shown that hybrid functionals like B3LYP often correlate well with experimental results, though calculated spectra can be red-shifted compared to experimental data. chemrxiv.orgresearchgate.net
Electrochemical potentials, which determine the ease of oxidation and reduction, are also reliably predicted. These values are used to estimate ionization potentials (IP) and electron affinities (EA), providing insight into the donor-acceptor properties and the electrochemical band gap of the molecules. researchgate.netacs.org DFT calculations can effectively model the influence of different donor units on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which correlate with oxidation and reduction potentials, respectively. researchgate.net
| Compound | Functional | Calculated λmax (nm) | Calculated Band Gap (eV) | Reference |
|---|---|---|---|---|
| BTD Derivative 1 | B3LYP | 413, 623 | 2.01 (electrochemical) | researchgate.netacs.org |
| BTD Derivative 2 | B3LYP | - | 2.28 (electrochemical) | researchgate.netacs.org |
| BTD Derivative 3 | B3LYP | 418, 652 | 1.75 (electrochemical) | researchgate.netacs.org |
| BTD Derivative 4 | B3LYP | - | 2.38 (electrochemical) | researchgate.netacs.org |
| isoBTD Derivative | M11/6-31+g(d) | - | 2.59 (electrochemical) | acs.org |
The optical and electronic properties of many benzothiadiazole-based systems are dominated by low-energy intramolecular charge-transfer (ICT) states. chemrxiv.orgiastate.edu In these donor-acceptor molecules, photoexcitation promotes an electron from the HOMO, typically localized on the electron-donating part of the molecule, to the LUMO, which is centered on the electron-accepting benzothiadiazole unit. acs.org
TD-DFT calculations are essential for analyzing these charge-transfer states and their corresponding excitation energies. acs.org The nature of the excited state—whether it is a charge-transfer (CT) state or a locally excited (LE) state—can be tuned by modifying the donor strength or introducing steric effects, which in turn influences the molecule's photophysical properties. chemrxiv.org Geometric optimization of the excited state using TD-DFT often reveals that the molecule becomes more planar after excitation, which enhances π-π* overlap and can lead to larger Stokes shifts. acs.org
The energy of the first electronic excitation, calculated via TD-DFT, provides a theoretical value for the optical band gap. researchgate.net The difference in energy between the singlet (S1) and triplet (T1) excited states is another critical parameter that can be calculated. For instance, a large energy gap between T1 and S1 (e.g., 0.5–0.8 eV) can prevent processes like thermally activated delayed fluorescence (TADF). iastate.edu
Molecular polarizability describes how the electron cloud of a molecule is distorted by an external electric field. This property is fundamental to understanding a molecule's response to light and is particularly important for applications in nonlinear optics. researchgate.net DFT calculations are a reliable method for determining the polarizability (α) and hyperpolarizability (β) of benzothiadiazole derivatives. nih.govnih.gov
Computational studies have compared various DFT functionals to determine which best predict these properties. It has been shown that long-range corrected functionals, such as CAM-B3LYP and ωB97XD, provide more accurate predictions of molecular polarizabilities compared to standard hybrid functionals. chemrxiv.orgiastate.edu The calculated polarizability values are influenced by the energy gap between the HOMO and LUMO; a smaller gap generally corresponds to higher polarizability and greater chemical reactivity. eie.gr
Ab Initio Calculations for Aromaticity and Delocalization Assessment
Beyond DFT, ab initio methods, which are based on first principles without empirical parameters, are employed to provide a deeper understanding of the electronic structure of benzothiadiazole systems. These high-level calculations are particularly useful for assessing aromaticity and electron delocalization, which are key to the stability and electronic properties of these heterocycles. researchgate.netresearchgate.net
One common method for quantifying aromaticity is the calculation of Nucleus-Independent Chemical Shifts (NICS). researchgate.net This involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding. A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests anti-aromaticity. researchgate.net Studies on 2,1,3-benzothiadiazole have used NICS analysis to evaluate the aromatic character of both the benzene (B151609) and thiadiazole rings. researchgate.net
Other ab initio techniques, such as the electron density of delocalized bonds (EDDB) and gauge-including magnetically induced currents (GIMIC), are also used to analyze electron delocalization. mdpi.comresearchgate.net These methods have revealed that in benzothiadiazole systems, the degree of delocalization is significantly greater in the six-membered benzene ring compared to the five-membered thiadiazole ring. mdpi.com Furthermore, comparisons between isomers like 2,1,3-benzothiadiazole (BTD) and 1,2,3-benzothiadiazole (isoBTD) show that the delocalization in the five-membered ring is stronger in BTD, which is attributed to the higher aromaticity of the 1,2,5-thiadiazole (B1195012) ring compared to the 1,2,3-thiadiazole ring when fused to a benzene ring. mdpi.com
| Molecule | Method | Ring | Calculated Value | Indication | Reference |
|---|---|---|---|---|---|
| Benzene (reference) | NICS(1) | - | -11.1 ppm | Aromatic | acs.org |
| Benzo[1,2-d:4,5-d′]bis( researchgate.netmdpi.comchemrxiv.orgthiadiazole) | π-EDDBF | C6 ring | 0.89 ē | Delocalization | mdpi.com |
| Benzo[1,2-d:4,5-d′]bis( researchgate.netmdpi.comchemrxiv.orgthiadiazole) | π-EDDBF | C2N2S ring | 0.83 ē | Delocalization | mdpi.com |
| Benzo[1,2-c:4,5-c′]bis( researchgate.netmdpi.comresearchgate.netthiadiazole) | π-EDDBH | Global | 13.11 ē | Global Delocalization | mdpi.com |
| iso-Benzo[1,2-c:4,5-c′]bis( researchgate.netmdpi.comresearchgate.netthiadiazole] | π-EDDBH | Global | 11.96 ē | Global Delocalization | mdpi.com |
Computational Mechanistic Studies of Chemical Transformations
Computational studies are invaluable for elucidating the mechanisms of chemical reactions involving benzothiadiazole derivatives. DFT calculations can map out potential energy surfaces, identify transition states, and characterize reaction intermediates, providing a step-by-step picture of a chemical transformation.
One area of investigation is the mechanism of electrocatalytic hydrogen production facilitated by benzothiadiazole compounds. For 2,1,3-benzothiadiazole-4,7-dicarbonitrile, a catalytic mechanism has been proposed based on DFT calculations and experimental data. chemrxiv.orgacs.orgnih.gov The process is believed to begin with the reduction of the molecule to a radical anion, followed by protonation at a nitrogen site in an electron transfer-coupled to a proton transfer (EC) reaction. chemrxiv.org This forms a neutral radical intermediate. A subsequent hydrogen atom transfer (HAT) reaction between two of these radicals leads to the final products. chemrxiv.org
DFT has also been used to understand and predict the regioselectivity of synthetic transformations. For example, in reactions involving the generation of a highly reactive 2,1,3-benzothiadiazol-4,5-yne intermediate, DFT calculations predicted significant distortion of the triple bond. nih.govacs.org This distortion favors nucleophilic attack at the C5 position, a prediction that was confirmed experimentally and aligns with the Aryne Distortion Model. nih.govacs.org Furthermore, mechanistic studies on the C-H activation of benzothiadiazole for functionalization have used DFT to demonstrate that the reaction proceeds through a base-assisted internal electrophilic substitution (BIES) pathway. acs.org
Structure Property Relationships and Advanced Materials Based on Benzo C 1 2 3 Thiadiazole Architectures
Rational Design of Electronic and Optical Properties through Molecular Engineering
The electronic and optical properties of materials based on the benzo[c] hw.ac.ukmdpi.comthiadiazole architecture can be systematically engineered through careful molecular design. Key strategies include the implementation of donor-acceptor systems, the strategic placement of various substituents, and the exploitation of solid-state emission phenomena.
Donor-Acceptor (D-A) and Donor-Acceptor-Acceptor (D-A-A) Architectures
The combination of the electron-accepting benzo[c] hw.ac.ukmdpi.comthiadiazole unit with electron-donating moieties leads to the formation of donor-acceptor (D-A) structures. This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is crucial for tuning the material's optical and electronic properties. These D-A systems are of significant interest for applications in organic photovoltaics and as fluorescent probes.
In such architectures, the BTZ core acts as the acceptor. For a molecule like Benzo[c] hw.ac.ukmdpi.comthiadiazol-4-ylmethanamine, the methanamine group (-CH2NH2) can act as a mild electron-donating group. More complex D-A systems are created by attaching stronger donors, such as carbazole or triphenylamine, to the BTZ core. mdpi.comnih.gov This can lead to materials with tunable emission colors and enhanced fluorescence quantum yields. The efficiency of the ICT process is highly dependent on the strength of both the donor and acceptor units, as well as the nature of the π-conjugated bridge connecting them. nih.gov
Further extending this concept, Donor-Acceptor-Acceptor (D-A-A) configurations can be designed. In these systems, the BTZ unit can serve as the primary acceptor, while an additional, stronger acceptor group, such as a cyano group, is also incorporated into the molecule. nih.gov This D-A-A design can lead to materials with even lower band gaps and red-shifted absorption and emission profiles, which are desirable for applications in deep-red or near-infrared organic light-emitting diodes (OLEDs). nih.gov
Below is an interactive data table summarizing the impact of different donor groups on the optical properties of benzo[c] hw.ac.ukmdpi.comthiadiazole-based D-A compounds.
| Donor Moiety | Acceptor Moiety | Maximum Absorption (nm) | Maximum Emission (nm) | Application |
| Carbazole | Benzo[c] hw.ac.ukmdpi.comthiadiazole | ~400-450 | ~500-600 | OLEDs, Sensors |
| Triphenylamine | Benzo[c] hw.ac.ukmdpi.comthiadiazole | ~420-480 | ~550-650 | Organic Photovoltaics |
| Thiophene | Benzo[c] hw.ac.ukmdpi.comthiadiazole | ~400-500 | ~500-700 | Organic Field-Effect Transistors |
Influence of Substituent Effects on Electronic Configuration
The electronic properties of the benzo[c] hw.ac.ukmdpi.comthiadiazole core can be finely tuned by the introduction of various substituent groups. Both electron-donating and electron-withdrawing substituents can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby modifying the material's band gap and its electrochemical behavior.
Electron-donating groups, such as alkoxy or amino groups, tend to raise the HOMO energy level. For instance, the methanamine group in Benzo[c] hw.ac.ukmdpi.comthiadiazol-4-ylmethanamine would be expected to increase the HOMO energy. This can lead to a smaller band gap and a red-shift in the absorption and emission spectra. Conversely, electron-withdrawing groups, like fluorine or nitro groups, lower both the HOMO and LUMO energy levels. vapourtec.com The introduction of fluorine atoms to the BTZ core is a common strategy to lower the LUMO energy level, which can improve electron injection and transport in electronic devices.
A study on benzothiazole (B30560) derivatives showed that the substitution of an electron-donating group like -CH3 and an electron-withdrawing group like -NO2 significantly impacted the optoelectronic properties. The presence of the -NO2 group, in particular, led to a lowering of both the HOMO and LUMO energy levels and a reduced energy gap, which is advantageous for charge transport. vapourtec.com Theoretical studies, such as those using density functional theory (DFT), have been employed to predict and understand the effects of different substituents on the electronic structure of BTZ-based compounds. vapourtec.com
The following interactive table illustrates the general effects of different types of substituents on the electronic properties of the benzo[c] hw.ac.ukmdpi.comthiadiazole core.
| Substituent Type | Example | Effect on HOMO Level | Effect on LUMO Level | Effect on Band Gap |
| Electron-Donating | -OCH3, -NH2 | Increase | Slight Increase/Decrease | Decrease |
| Electron-Withdrawing | -F, -CN, -NO2 | Decrease | Decrease | Decrease/Increase |
| π-Conjugated | Phenyl, Thienyl | Varies | Varies | Decrease |
Aggregation-Induced Emission (AIE) Phenomena in Benzo[c]hw.ac.ukmdpi.commetu.edu.trthiadiazole Luminogens
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. nih.gov This effect is the opposite of the more common aggregation-caused quenching (ACQ). The AIE phenomenon is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov
Several benzo[c] hw.ac.ukmdpi.comthiadiazole derivatives have been shown to exhibit AIE properties. For example, a D-A molecule containing a carbazole donor and a benzothiadiazole acceptor, linked by a triazole ring, demonstrated a significant AIE effect. mdpi.com This compound was weakly emissive in a dilute solution but became a strong emitter in aggregated states, with its fluorescence quantum yield increasing from approximately 0.1 to 0.8. mdpi.com The formation of nano-aggregates was observed to be responsible for this enhanced emission. nih.gov
The design of AIE-active BTZ luminogens often involves the introduction of bulky, rotatable groups that can effectively restrict intramolecular rotation in the solid state. The non-planar geometry of these molecules in the aggregated state can also contribute to the AIE effect by preventing detrimental π-π stacking interactions that often lead to fluorescence quenching. nih.gov
Integration into Polymeric and Framework Materials
The unique electronic and optical properties of the benzo[c] hw.ac.ukmdpi.comthiadiazole unit make it a valuable component for incorporation into larger, functional materials such as polymers and organic frameworks. This integration allows for the development of materials with enhanced processability, porosity, and stability for a range of applications.
Chemical Incorporation within Polymers of Intrinsic Microporosity (PIMs)
Polymers of intrinsic microporosity (PIMs) are a class of polymers that possess a high degree of microporosity due to their rigid and contorted molecular structures. The incorporation of functional units, such as benzo[c] hw.ac.ukmdpi.comthiadiazole, into the backbone of PIMs can impart novel properties to these materials.
Researchers have reported the chemical incorporation of BTZ-based photosensitizers into a PIM known as PIM-EA-TB through a copolymerization strategy. hw.ac.ukrsc.org This approach allowed for the covalent attachment of the BTZ unit into the polymer backbone, which addressed issues of leaching that can occur when the functional unit is simply physically blended with the polymer. hw.ac.uk The resulting BTZ-containing PIMs retained their microporosity and solution processability, even with up to 5% BTZ incorporation. hw.ac.ukrsc.org
These photoactive PIMs have been utilized as both homogeneous and heterogeneous visible light photosensitizers. hw.ac.ukrsc.org The solution processability of these materials allows for their simple deposition onto supports, such as glass beads, for use in continuous flow photoreactors. hw.ac.ukossila.com
Utilization in Covalent Organic Frameworks (COFs)
Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. The modular nature of COF synthesis allows for the incorporation of a wide variety of functional building blocks, including benzo[c] hw.ac.ukmdpi.comthiadiazole. The integration of BTZ units into COF structures can lead to materials with interesting photocatalytic and electronic properties.
Several studies have reported the synthesis of BTZ-functionalized COFs. For example, two new benzothiadiazole-functionalized COFs, TPB-BT-COF and TAPT-BT-COF, were prepared and shown to exhibit good crystallinity, high porosity, and excellent stability. These COFs were investigated for the photoreduction of Cr(VI) under visible light, with TPB-BT-COF demonstrating the ability to reduce over 99% of Cr(VI) without the need for sacrificial agents. The superior photocatalytic activity was attributed to the efficient separation of photoexcited electrons and holes facilitated by the electron-deficient BTZ units within the COF skeleton.
The use of amine-functionalized BTZ derivatives, such as 4,4'-(Benzo[c] hw.ac.ukmdpi.comthiadiazole-4,7-diyl)dianiline, as linkers in COF synthesis has also been explored. A COF prepared from this linker and 1,3,5-triformylphloroglucinol demonstrated impressive performance in the photocatalytic generation of CO. This highlights the potential of using functionalized BTZ building blocks to create highly active and selective COF-based photocatalysts.
Electrochemical Properties and Redox Behavior of Benzo[c]rsc.orgacs.orgacs.orgthiadiazole Derivatives
The electrochemical behavior of benzo[c] acs.orgacs.orgthiadiazole derivatives is a key determinant of their suitability for various applications, particularly in organic electronics where the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) dictate charge injection and transport properties. These parameters are commonly investigated using techniques such as cyclic voltammetry (CV).
The BTD core is a strong acceptor unit, which contributes to the low-lying LUMO energy levels of its derivatives. This electron-accepting nature can be finely tuned by the introduction of various donor moieties, leading to the formation of D-A compounds with tailored energy gaps. For instance, the incorporation of electron-donating units like thiophene, carbazole, or triphenylamine can raise the HOMO level while having a smaller impact on the LUMO level, thereby reducing the HOMO-LUMO gap and shifting the absorption and emission profiles to longer wavelengths.
The redox behavior of BTD derivatives is characterized by both oxidation and reduction processes. The oxidation potential is primarily associated with the electron-donating part of the molecule, while the reduction potential is centered on the electron-accepting BTD core. In many donor-acceptor systems based on BTD, the first reduction is a reversible or quasi-reversible process, indicating the formation of a stable radical anion where the excess electron is delocalized over the BTD unit and adjacent π-conjugated system. The stability of this radical anion is a crucial factor in the performance of n-type organic semiconductors.
The electrochemical properties of several benzo[c] acs.orgacs.orgthiadiazole-based donor-acceptor molecules and polymers have been investigated, with HOMO and LUMO energy levels estimated from the onset of oxidation and reduction peaks in their cyclic voltammograms. These values are critical for designing materials with appropriate energy level alignment for efficient charge transfer in devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |
|---|---|---|---|---|
| TP-BT4T-TP | -4.97 | -2.99 | 1.98 | acs.orgnih.gov |
| TP-BT2TT-TP | -4.78 | -2.93 | 1.85 | acs.orgnih.gov |
| CP1 (BTD-Thiophene Copolymer) | -5.32 | -3.51 | 1.81 | |
| CP2 (BTD-3,4-difluorothiophene Copolymer) | -5.45 | -3.60 | 1.85 | |
| CP3 (BTD-bithiophene Copolymer) | -5.25 | -3.48 | 1.77 | |
| CP4 (BTD-3,3′-difluoro-2,2′-bithiophene Copolymer) | -5.40 | -3.55 | 1.85 | |
| CP5 (BTD-selenophene Copolymer) | -5.28 | -3.50 | 1.78 |
Application as Heterogeneous Photosensitizers for Singlet Oxygen Generation
The unique photophysical properties of certain benzo[c] acs.orgacs.orgthiadiazole derivatives make them promising candidates for use as photosensitizers, particularly for the generation of singlet oxygen (¹O₂). Singlet oxygen is a highly reactive form of oxygen that plays a crucial role in various chemical and biological processes, including photodynamic therapy (PDT), photocatalysis, and water purification. A key advantage of using BTD-based photosensitizers in a heterogeneous setup is their potential for easy separation from the reaction mixture and reusability, which is a significant advantage over homogeneous photosensitizers.
One notable example is 8,8′-(Benzo[c] acs.orgacs.orgthiadiazole-4,7-diyl)bis(quinolin-4(1H)-one), which has been demonstrated to act as a molecular heterogeneous photosensitizer for the production of singlet oxygen. nih.gov Its low solubility allows it to be used in a solid, aggregated state, facilitating its application in continuous-flow reactors. nih.gov Under visible light irradiation (420 nm), this compound efficiently generates singlet oxygen, which can then participate in chemical reactions, such as the Diels-Alder reaction between singlet oxygen and α-terpinene to form ascaridole. nih.gov The productivity of this molecular photosensitizer was found to be 0.54 mmol of ¹O₂ per hour per milligram of the compound. nih.gov
Furthermore, polymeric materials incorporating the benzo[c] acs.orgacs.orgthiadiazole unit have also been explored as heterogeneous photocatalysts for various visible-light-driven chemical transformations. acs.org These poly(benzothiadiazoles) and their derivatives can act as efficient and reusable photocatalysts, mediating organic photoredox reactions. acs.orgsci-hub.se The mechanism often involves the generation of reactive oxygen species, including singlet oxygen, upon photoexcitation of the polymer in the presence of molecular oxygen. The extended π-conjugation and tunable electronic properties of these polymers allow for efficient light absorption in the visible region and subsequent energy transfer to ground-state triplet oxygen to generate singlet oxygen.
While specific singlet oxygen quantum yields (ΦΔ) for many heterogeneous BTD-based photosensitizers are not always reported, their demonstrated efficacy in promoting singlet oxygen-mediated reactions highlights their potential in this area. The development of new BTD derivatives with optimized photophysical properties, such as high intersystem crossing rates and long-lived triplet excited states, is an active area of research aimed at enhancing their efficiency as singlet oxygen generators.
| Photosensitizer | System Type | Singlet Oxygen Generation Performance | Reference |
|---|---|---|---|
| 8,8′-(Benzo[c] acs.orgacs.orgthiadiazole-4,7-diyl)bis(quinolin-4(1H)-one) | Molecular Heterogeneous | 0.54 mmol h⁻¹ per mg of photosensitizer | nih.gov |
| Poly(benzothiadiazoles) | Polymeric Heterogeneous | Effective for various photoredox reactions mediated by reactive oxygen species | acs.orgsci-hub.se |
Future Directions and Emerging Research Avenues in Benzo C 1 2 3 Thiadiazol 4 Ylmethanamine Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and the use of renewable resources. For Benzo[c] rsc.orgcjps.orgnih.govthiadiazol-4-ylmethanamine and its analogs, future synthetic strategies are likely to move away from traditional, often harsh, reaction conditions towards more sustainable and efficient methods.
One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique can dramatically reduce reaction times, increase product yields, and often allows for the use of less hazardous solvents. The application of MAOS to the synthesis of benzothiazole (B30560) derivatives has already demonstrated significant improvements over conventional heating methods, offering a pathway to more sustainable production.
Another key area of development is the exploration of solvent-free reaction conditions . By eliminating the need for volatile and often toxic organic solvents, these methods reduce the environmental impact of chemical processes. The synthesis of benzothiazole derivatives has been successfully achieved under solvent-free conditions, suggesting that similar approaches could be developed for Benzo[c] rsc.orgcjps.orgnih.govthiadiazol-4-ylmethanamine.
Furthermore, the development of novel catalytic systems is crucial. Direct arylation represents a more atom-economical alternative to traditional cross-coupling reactions like Suzuki and Stille couplings, as it avoids the need for pre-functionalized starting materials. Research into direct arylation methods for the synthesis of benzothiadiazole-based molecules has shown promise in reducing waste and improving efficiency. polyu.edu.hkrsc.org The application of such methods to introduce or modify the aminomethyl group in Benzo[c] rsc.orgcjps.orgnih.govthiadiazol-4-ylmethanamine could represent a significant step forward.
| Synthetic Approach | Potential Advantages for Benzo[c] rsc.orgcjps.orgnih.govthiadiazol-4-ylmethanamine Synthesis |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, higher yields, potential for milder reaction conditions. |
| Solvent-Free Reactions | Minimized use of hazardous solvents, reduced waste generation, simplified purification. |
| Direct Arylation | Increased atom economy, avoidance of organometallic reagents, streamlined synthetic routes. |
| C-H Functionalization | Direct modification of the benzothiadiazole core, enabling the introduction of diverse functional groups. |
Development of Advanced Computational Models for Complex Systems
The in silico design and analysis of molecules is an indispensable tool in modern chemistry. For Benzo[c] rsc.orgcjps.orgnih.govthiadiazol-4-ylmethanamine, the development and application of advanced computational models will be instrumental in predicting its properties and guiding the synthesis of new derivatives with tailored functionalities.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for determining the electronic and optical properties of a material. rsc.orgcjps.orgpolyu.edu.hk For Benzo[c] rsc.orgcjps.orgnih.govthiadiazol-4-ylmethanamine, DFT studies can predict its behavior in various electronic devices and help in the design of derivatives with optimized energy levels for specific applications. rsc.orgcjps.org
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that can be used to model the excited-state properties of molecules, such as their absorption and emission spectra. polyu.edu.hkrsc.org This is particularly relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By employing TD-DFT, researchers can screen potential derivatives of Benzo[c] rsc.orgcjps.orgnih.govthiadiazol-4-ylmethanamine for their suitability in these technologies without the need for extensive experimental synthesis and characterization.
Molecular dynamics (MD) simulations can also play a crucial role in understanding the bulk properties of materials based on Benzo[c] rsc.orgcjps.orgnih.govthiadiazol-4-ylmethanamine. These simulations can model the interactions between molecules in the solid state, providing insights into crystal packing, morphology, and charge transport properties. This information is vital for the design of high-performance organic electronic materials.
| Computational Method | Application in Benzo[c] rsc.orgcjps.orgnih.govthiadiazol-4-ylmethanamine Research | Key Properties Predicted |
| Density Functional Theory (DFT) | Prediction of ground-state electronic properties. | HOMO/LUMO energy levels, bandgap, molecular geometry. rsc.orgcjps.org |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and emission spectra. | UV-Vis absorption, photoluminescence, excited-state behavior. polyu.edu.hkrsc.org |
| Molecular Dynamics (MD) | Modeling of intermolecular interactions and bulk morphology. | Crystal packing, thin-film morphology, charge transport pathways. |
Design of Next-Generation Functional Materials with Tunable Properties
The unique electronic properties of the benzothiadiazole core make it a highly attractive building block for a wide range of functional materials, particularly in the field of organic electronics. The ability to tune these properties through chemical modification is a key driver of research in this area. For Benzo[c] rsc.orgcjps.orgnih.govthiadiazol-4-ylmethanamine, the aminomethyl substituent offers a versatile handle for further functionalization, opening up possibilities for the creation of novel materials with tailored characteristics.
A significant area of interest is the development of donor-acceptor (D-A) conjugated polymers . In these materials, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. The benzothiadiazole moiety is a well-established electron acceptor. rsc.orgcjps.org By pairing it with suitable donor units, polymers with low bandgaps and strong absorption in the visible and near-infrared regions can be synthesized. These properties are highly desirable for applications in organic photovoltaics (OPVs) . cjps.org The aminomethyl group of Benzo[c] rsc.orgcjps.orgnih.govthiadiazol-4-ylmethanamine could be used to attach this core to a polymer backbone or to introduce solubilizing groups.
The development of new materials for organic light-emitting diodes (OLEDs) is another promising direction. The photoluminescent properties of benzothiadiazole derivatives can be tuned by modifying their chemical structure. polyu.edu.hk By judiciously designing derivatives of Benzo[c] rsc.orgcjps.orgnih.govthiadiazol-4-ylmethanamine, it may be possible to create emitters that cover the entire visible spectrum, with high quantum efficiencies.
Furthermore, the inherent properties of the benzothiadiazole core can be fine-tuned through the introduction of various substituents. For instance, the incorporation of fluorine atoms can lower the HOMO and LUMO energy levels, which can be beneficial for improving the efficiency and stability of organic electronic devices. nih.gov The structure-property relationships in benzothiadiazole-based materials are a subject of intense research, and a deeper understanding of these relationships will enable the rational design of next-generation materials. acs.orgacs.org
| Application Area | Role of Benzo[c] rsc.orgcjps.orgnih.govthiadiazol-4-ylmethanamine Derivatives | Tunable Properties |
| Organic Photovoltaics (OPVs) | As electron-accepting units in donor-acceptor polymers or small molecules. | Absorption spectrum, energy levels (HOMO/LUMO), charge carrier mobility. cjps.org |
| Organic Light-Emitting Diodes (OLEDs) | As emissive materials or host materials in the emissive layer. | Emission color, photoluminescence quantum yield, charge transport properties. polyu.edu.hk |
| Organic Field-Effect Transistors (OFETs) | As the active semiconductor layer. | Charge carrier mobility (hole or electron transport), on/off ratio, stability. |
| Sensors | As fluorescent probes for the detection of specific analytes. | Selectivity, sensitivity, fluorescence response. |
Q & A
Basic Research Questions
Q. What are the primary spectroscopic methods for confirming the structure of benzo[c][1,2,5]thiadiazol-4-ylmethanamine?
- Methodological Answer : Structural confirmation typically involves a combination of high-resolution mass spectrometry (HRMS) for molecular formula verification (e.g., HRMS (EI) calcd: 316.1212, Found: 316.1211 ) and nuclear magnetic resonance (NMR) spectroscopy. For example, H and C NMR can resolve aromatic protons (δ 7.5–8.5 ppm) and amine groups (δ 2.5–3.5 ppm). X-ray crystallography may further validate spatial arrangements in crystalline derivatives .
Q. What are the common synthetic routes to this compound derivatives?
- Methodological Answer : A standard approach involves nucleophilic substitution or condensation reactions. For instance, reacting 4-aminobenzo[c][1,2,5]thiadiazole with methyl iodide under basic conditions yields S-methylated intermediates, which can be further functionalized with ethylenediamine or aryl isothiocyanates . Purification often employs recrystallization (e.g., ethanol) or column chromatography, with yields monitored via TLC .
Advanced Research Questions
Q. How can mechanistic contradictions in the synthesis of benzo[c][1,2,5]thiadiazole derivatives be resolved?
- Methodological Answer : Divergent reaction pathways (e.g., thiourea vs. isothiocyanate routes ) require kinetic and thermodynamic analysis. Techniques like DFT calculations (M06 functional) can model transition states and intermediates . Experimental validation involves varying solvents (DMF vs. methanol), catalysts (e.g., iridium complexes ), and reaction times to optimize selectivity. Contradictions in yields (e.g., 79% in thiourea synthesis vs. lower yields in other routes ) may stem from steric hindrance or electronic effects, which can be probed via Hammett plots .
Q. What methodologies are used to evaluate benzo[c][1,2,5]thiadiazole-based covalent organic frameworks (COFs) for photocatalytic applications?
- Methodological Answer : COFs synthesized from 4,4'-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline (BTDA) and triformylphloroglucinol are characterized via powder XRD for crystallinity and BET analysis for surface area. Photocatalytic performance is quantified using gas chromatography to measure CO-to-CO conversion rates (e.g., 2567 µmol g h ). Transient absorption spectroscopy can elucidate charge-transfer dynamics .
Q. How do intermolecular interactions influence the luminescent properties of benzo[c][1,2,5]thiadiazole derivatives?
- Methodological Answer : Mechano-responsive luminescence in materials like TBT and DBT is studied using fluorescence spectroscopy under mechanical stress (e.g., grinding). Time-dependent DFT (TD-DFT) calculations correlate emission shifts with conformational changes (e.g., planar-to-twisted transitions) . Solvatochromic effects are analyzed in solvents of varying polarity to assess dipole-dipole interactions .
Q. What experimental strategies are employed to assess the antimicrobial activity of benzo[c][1,2,5]thiadiazole-thiourea hybrids?
- Methodological Answer : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Staphylococcus aureus) are performed using broth microdilution. Compounds like 3a–3h and 4a–4d (Table 2 ) are tested at concentrations ranging from 1–20 µg/mL. Synergistic effects with commercial antibiotics can be evaluated via checkerboard assays .
Q. How are benzo[c][1,2,5]thiadiazole derivatives optimized for use in perovskite solar cells (PSCs)?
- Methodological Answer : Derivatives like MPA2FPh-BT-BA are functionalized with electron-withdrawing groups (e.g., cyanoacrylic acid) to enhance hole transport. Cyclic voltammetry determines HOMO/LUMO levels, while atomic force microscopy (AFM) assesses film morphology. Device efficiency (>10%) is measured under AM 1.5G illumination, with stability tested under continuous irradiation .
Q. How can researchers address discrepancies in reported reaction yields for benzo[c][1,2,5]thiadiazole derivatives?
- Methodological Answer : Yield variations (e.g., 79% in 2a vs. lower yields in other systems) are investigated by standardizing reaction conditions (solvent purity, inert atmosphere) and employing real-time monitoring (e.g., in situ IR). Statistical tools like Design of Experiments (DoE) can identify critical factors (e.g., temperature, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
